molecular formula C11H9BrN2O2 B2519235 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2091941-51-2

6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2519235
CAS No.: 2091941-51-2
M. Wt: 281.109
InChI Key: IRFCBDWBTCWDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies of Pyridazinone Core

Single-crystal X-ray diffraction studies of 6-bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one reveal a monoclinic crystal system with space group P1̄ and unit cell parameters a = 7.239(1) Å, b = 15.838(1) Å, c = 10.099(1) Å, and β = 91.991(6)°. The pyridazinone core adopts a planar geometry, with bond lengths of 1.40 Å for C3–N2 and 1.22 Å for C3–O1, consistent with delocalized π-electron density across the heterocyclic ring. The bromine atom at position 6 exhibits a C–Br bond length of 1.89 Å, while the methoxyphenyl substituent at position 2 forms a C–N bond of 1.47 Å with the pyridazinone nitrogen.

Table 1: Key crystallographic parameters of this compound

Parameter Value
Space group P
a (Å) 7.239(1)
b (Å) 15.838(1)
c (Å) 10.099(1)
β (°) 91.991(6)
C3–O1 (Å) 1.22
C6–Br (Å) 1.89

Conformational Analysis of Methoxyphenyl Substituent

The methoxyphenyl group at position 2 adopts a twisted conformation relative to the pyridazinone plane, with a dihedral angle of 17.0(2)° between the aromatic rings. This torsion minimizes steric clashes between the methoxy oxygen and adjacent pyridazinone hydrogen atoms. Intramolecular C–H···O hydrogen bonds (2.48 Å) further stabilize this conformation. The methoxy group itself displays rotational freedom, with its oxygen atom participating in weak intermolecular C–H···O interactions (2.76 Å) that contribute to crystal packing.

Quantum Chemical Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level reproduce the experimental geometry with <1% deviation in bond lengths. The optimized structure shows partial double-bond character (1.38 Å) between N1 and C2, confirming resonance stabilization of the pyridazinone ring. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of O1 and the σ* orbitals of adjacent C–N bonds, contributing 18.7 kcal/mol to stabilization.

Table 2: Comparison of experimental and DFT-calculated bond lengths (Å)

Bond X-ray Data DFT
C3–O1 1.22 1.23
C6–Br 1.89 1.88
N2–C3 1.40 1.39

Frontier Molecular Orbital Analysis

The HOMO (-6.2 eV) localizes primarily on the pyridazinone ring and bromine atom, while the LUMO (-1.8 eV) extends across the methoxyphenyl group. This electronic asymmetry creates a dipole moment of 4.12 Debye, oriented from the methoxy oxygen toward the bromine atom. The HOMO-LUMO gap of 4.4 eV suggests moderate reactivity toward electrophilic aromatic substitution at the methoxyphenyl ring.

Figure 1: Molecular electrostatic potential map showing electron-rich (red) and electron-deficient (blue) regions. The methoxyphenyl group exhibits nucleophilic character (-0.12 e/ų), while the bromine atom shows electrophilic potential (+0.09 e/ų).

Properties

IUPAC Name

6-bromo-2-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(7-9)14-11(15)6-5-10(12)13-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCBDWBTCWDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 6-bromopyridazine.

    Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with hydrazine hydrate to form 3-methoxybenzohydrazide.

    Cyclization: The 3-methoxybenzohydrazide is then subjected to cyclization with 6-bromopyridazine under acidic conditions to form the desired pyridazinone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Reagents include boronic acids or halides, with palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity
The compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing drugs with specific therapeutic effects. Studies have shown that modifications at the 4 and 6 positions of the pyridazin-3(2H)-one scaffold can enhance its activity as a formyl peptide receptor agonist, which is crucial in immune responses .

Antimicrobial Properties
Research indicates that derivatives of pyridazin-3(2H)-ones exhibit antimicrobial activity. For instance, compounds structurally similar to 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one have demonstrated efficacy against various bacterial strains, highlighting their potential as antimicrobial agents .

Proteomics Research

Reagent for Protein Labeling
In proteomics, this compound can serve as a reagent for labeling proteins. Its electrophilic nature allows it to react with nucleophiles in proteins, facilitating the study of protein interactions and functions.

Material Science

Synthesis of Advanced Materials
The compound has been utilized in synthesizing advanced materials with specific electronic and optical properties. Its unique chemical structure enables the development of materials that can be used in various applications, including sensors and electronic devices.

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialExhibits activity against bacterial and fungal strains
FPR Agonist ActivityModifications lead to enhanced receptor activation
Protein LabelingUsed as a reagent for protein modification

Table 2: Structural Modifications and Their Effects

Modification Position Modification Type Effect on Activity References
4Arylacetamide ChainIncreased FPR agonist activity
6Substituted Phenyl GroupEnhanced antimicrobial properties

Case Study 1: FPR Agonist Activity

A study focused on the synthesis of derivatives based on the pyridazin-3(2H)-one scaffold revealed that specific modifications at positions 4 and 6 significantly increased their ability to activate formyl peptide receptors. This activation was confirmed through intracellular calcium flux assays in HL-60 cells, demonstrating the compound's potential in immunological research .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various derivatives related to this compound. The results indicated that certain compounds exhibited substantial inhibition against both bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of Pyridazinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one 6-Br, 2-(3-MeO-Ph) C₁₁H₉BrN₂O₂ 281.11 Not explicitly listed Reference compound
6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one 6-Br, 2-(2-MeO-Ph) C₁₁H₉BrN₂O₂ 281.11 N/A Methoxy group at ortho position (vs. para)
6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one 6-Br, 2-(3-F-Ph) C₁₀H₆BrFN₂O 269.07 1824058-50-5 Fluorine substituent (electron-withdrawing)
6-(3-Methoxyphenyl)pyridazin-3(2H)-one 6-H, 2-(3-MeO-Ph) C₁₁H₁₀N₂O₂ 202.21 76970-15-5 Lacks bromine; reduced lipophilicity
4-Bromo-6-chloropyridazin-3(2H)-one 4-Br, 6-Cl C₄H₂BrClN₂O 223.45 933041-13-5 Different substitution pattern (4-Br, 6-Cl)

Key Observations :

  • Halogen Effects : Replacement of bromine with chlorine (e.g., 4-Bromo-6-chloropyridazin-3(2H)-one) reduces molecular weight and polarizability, impacting pharmacokinetics .
  • Electron-Donating vs. Withdrawing Groups: The 3-fluorophenyl analog introduces an electron-withdrawing group, which may decrease electron density at the pyridazinone core compared to the methoxy-substituted target compound .

Biological Activity

6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position of the pyridazinone core. Its structural formula can be represented as follows:

C11H9BrN2O\text{C}_{11}\text{H}_{9}\text{BrN}_2\text{O}

This unique structure is believed to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of pyridazinones revealed that compounds with similar structures demonstrated potent antibacterial and antifungal activities against resistant strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Escherichia coli25.0 µg/mL
Candida albicans15.0 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against drug-resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and BT-474).

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
BT-47418.5Cell cycle arrest

The mechanism involves the modulation of signaling pathways related to cell proliferation and survival, making it a promising candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Interaction: It could modulate receptor activity, influencing cellular responses related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Study: A recent investigation evaluated the efficacy of various pyridazinone derivatives, including our compound, against clinical isolates of bacteria. The results highlighted its superior activity compared to traditional antibiotics .
  • Anticancer Research: Another study focused on the effects of this compound on breast cancer cells, revealing significant reductions in cell viability and alterations in apoptosis-related markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves bromination of a pyridazinone precursor followed by coupling with a 3-methoxyphenyl group. Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours to achieve regioselectivity at the 6-position .
  • Coupling : Ullmann or Buchwald-Hartwig reactions to introduce the 3-methoxyphenyl moiety, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in refluxing toluene .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product ≥95% purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodology : A combination of spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group at δ ~3.8 ppm, pyridazinone carbonyl at δ ~165 ppm) .
  • X-ray crystallography : Resolves bond angles and planarity of the pyridazinone core; hydrogen-bonding interactions (e.g., N–H···O) often form dimers in the solid state .
  • HRMS : Validates molecular weight (expected [M+H]⁺ = 295.03) .

Q. What solvent systems are optimal for improving the solubility of this compound in biological assays?

  • Methodology : Solubility is influenced by the bromine atom and methoxyphenyl group. Recommended systems:

  • Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions.
  • Aqueous buffers : Use co-solvents like PEG-400 (≤10% v/v) to enhance solubility in PBS (pH 7.4) for in vitro studies .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy vs. fluoro) modulate biological activity, and what SAR trends are observed?

  • Methodology : Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Replace 3-methoxyphenyl with electron-withdrawing (e.g., 3-fluoro) or electron-donating groups (e.g., 4-methyl) .
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). Methoxy groups enhance π-π stacking with hydrophobic binding pockets, while bromine improves target affinity via halogen bonding .

Q. What strategies resolve contradictions in reported biological data for pyridazinone derivatives?

  • Methodology : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
  • Dose-response curves : Use standardized protocols (e.g., 10-point dilution series) to minimize inter-lab variability .
  • Target engagement assays : SPR or ITC to directly measure binding kinetics .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Identify reactive sites : The 6-bromo position is electrophilic (LUMO map analysis) .
  • Simulate transition states : Predict activation energy for SNAr reactions with amines or thiols .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodology : Challenges include polymorphism and solvent inclusion. Solutions:

  • Slow evaporation : Use mixed solvents (e.g., chloroform/methanol) to promote single-crystal growth .
  • Cryocrystallography : For unstable crystals, flash-cooling in liquid nitrogen preserves hydrogen-bonded dimers .

Methodological Recommendations

  • Synthetic Optimization : Screen catalysts (e.g., Pd vs. Cu) to improve coupling yields .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., CIF files) and NMR acquisition settings .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.